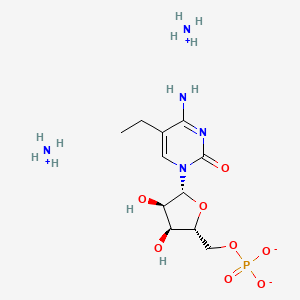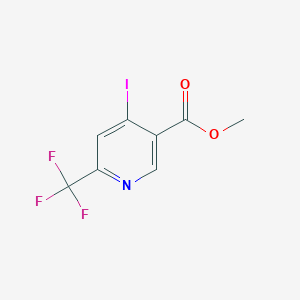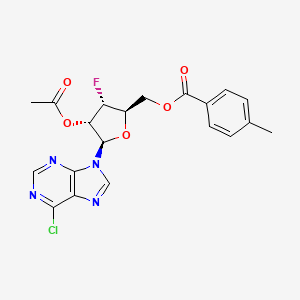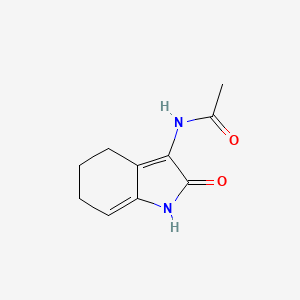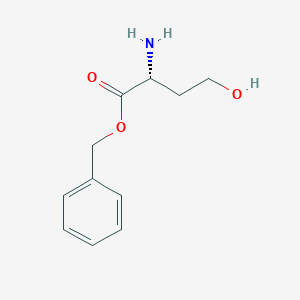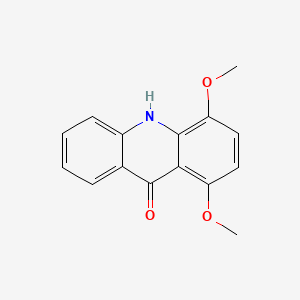
Cucujolide VIII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound plays a crucial role in the chemical communication of these insects, aiding in their aggregation and mating behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cucujolide VIII typically involves a concise, three-step process. One such method starts with 10-bromo-1-decanol, which undergoes a series of reactions to form the desired lactone structure . The steps include:
Formation of the intermediate: The starting material is subjected to a reaction with a suitable base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the lactone ring.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cucujolide VIII can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the double bond present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lactones, while reduction could result in saturated lactones.
Aplicaciones Científicas De Investigación
Cucujolide VIII has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrocyclic lactones.
Biology: The compound is studied for its role in insect chemical communication, particularly in understanding pheromone-mediated behaviors.
Mecanismo De Acción
Cucujolide VIII exerts its effects by acting as a pheromone that influences the behavior of specific beetle species. The compound binds to olfactory receptors in the insects, triggering a series of molecular events that lead to aggregation and mating behaviors . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that the compound plays a critical role in the chemical communication of these insects.
Comparación Con Compuestos Similares
Cucujolide VIII is part of a family of macrocyclic lactones known as cucujolides. Similar compounds include:
Cucujolide I: Another aggregation pheromone produced by beetles.
Cucujolide II: Similar in structure but with slight variations in the lactone ring.
Cucujolide III: Differentiated by the position and configuration of double bonds.
Uniqueness
This compound is unique due to its specific structure and the particular insect species it affects. While other cucujolides share similar functions, the exact chemical structure of this compound allows it to interact with specific olfactory receptors in the emerald ash borer and flat grain beetle, making it a critical component in the study of these insects’ chemical communication .
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(4Z)-1-oxacyclotridec-4-en-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h6,8H,1-5,7,9-11H2/b8-6- |
Clave InChI |
IWDWUDBQBAHLLF-VURMDHGXSA-N |
SMILES isomérico |
C1CCCCOC(=O)C/C=C\CCC1 |
SMILES canónico |
C1CCCCOC(=O)CC=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


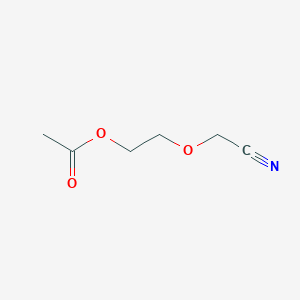
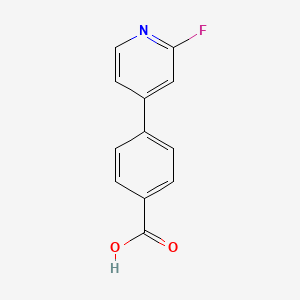
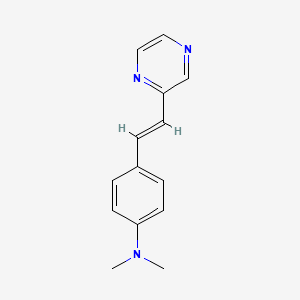
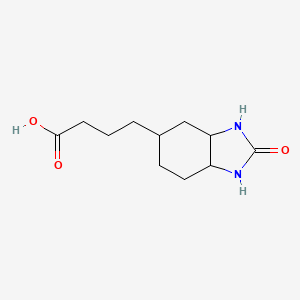
![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
